molecular formula C24H33N5O B2676887 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 898406-55-8

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2676887
CAS No.: 898406-55-8
M. Wt: 407.562
InChI Key: HRTHTHBYZCVHRP-UHFFFAOYSA-N
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Description

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C24H33N5O and its molecular weight is 407.562. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to "1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one" have been synthesized and characterized, providing insights into their chemical properties and potential applications. For instance, Mahmoud et al. (2012) described the synthesis and spectral characterization of phthalazinone derivatives, which are structurally related and have potential applications in the development of new pharmaceuticals and materials M. Mahmoud, Wael S. I. Abou-Elmagd, H. Derbala, Mohamed H. Hekal, 2012.

Pharmacological Applications

Derivatives similar to the queried compound have been explored for their pharmacological properties. Although specific applications related to the exact compound were not found, related research includes the study of compounds for their potential in treating various diseases. For example, Duendar et al. (2007) investigated the analgesic and anti-inflammatory activities of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, highlighting the therapeutic potential of similar compounds Yasemin Duendar, M. Goekce, Esra Kuepeli, M. Şahin, 2007.

Herbicidal Activity

Research by Li et al. (2005) on novel 1-phenyl-piperazine-2,6-diones, prepared through a new synthetic route, demonstrated significant herbicidal activity, suggesting the utility of structurally similar compounds in agricultural applications Bin Li, D. Xiang, Chi-Tung Hsu, Zhen-Long Liu, Chao Wu, Hua-zheng Yang, 2005.

Molecular Biology

In molecular biology, compounds with piperazine cores, akin to the compound , serve as tools in studying receptor-ligand interactions and in the development of new therapeutic agents. For instance, Bradbury et al. (2013) explored the androgen receptor downregulating properties of a piperazine derivative for treating prostate cancer, showcasing the biomedical significance of these compounds R. Bradbury, D. Acton, Nicola Broadbent, A. Brooks, 2013.

Properties

IUPAC Name

1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O/c1-2-21(20-10-6-5-7-11-20)24(30)29-18-16-28(17-19-29)23-13-12-22(25-26-23)27-14-8-3-4-9-15-27/h5-7,10-13,21H,2-4,8-9,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTHTHBYZCVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.